4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride
CAS No.: 2377030-69-6
Cat. No.: VC7495741
Molecular Formula: C14H17ClFN3
Molecular Weight: 281.76
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2377030-69-6 |
---|---|
Molecular Formula | C14H17ClFN3 |
Molecular Weight | 281.76 |
IUPAC Name | 4-(4-fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride |
Standard InChI | InChI=1S/C14H16FN3.ClH/c15-13-10-18(12-4-2-1-3-5-12)17-14(13)11-6-8-16-9-7-11;/h1-5,10-11,16H,6-9H2;1H |
Standard InChI Key | LXTVAGGADGBMGQ-UHFFFAOYSA-N |
SMILES | C1CNCCC1C2=NN(C=C2F)C3=CC=CC=C3.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name is 4-(4-fluoro-1-phenylpyrazol-3-yl)piperidine hydrochloride, reflecting its core structure: a piperidine ring (six-membered amine heterocycle) attached to a pyrazole ring (five-membered di-unsaturated ring with two adjacent nitrogen atoms). The pyrazole is substituted at the 1-position with a phenyl group and at the 4-position with a fluorine atom. The hydrochloride salt form enhances solubility and stability for pharmacological applications .
Table 1: Key Structural and Physicochemical Data
The three-dimensional conformation of the molecule, as visualized via PubChem’s 3D structure model, reveals a planar pyrazole ring and a chair-conformation piperidine ring, which minimizes steric strain . The fluorine atom’s electronegativity induces partial positive charges on adjacent carbon atoms, potentially influencing binding interactions in biological systems.
Synthesis and Derivatives
A related compound, 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine (PubChem CID: 165985751), shares structural similarities and is synthesized via hydrogenation of a tetrahydro-pyridine precursor using palladium hydroxide under high-pressure hydrogen . This method, detailed in US Patent 6,218,390, involves catalytic hydrogenation of 1-benzyl-4-(4-fluoro-phenyl)-1,2,3,6-tetrahydro-pyridine in methanol, yielding the piperidine derivative with 94% efficiency . Adapting this protocol to 4-(4-fluoro-1-phenylpyrazol-3-yl)piperidine hydrochloride would require quaternization of the piperidine nitrogen with hydrochloric acid post-hydrogenation.
Pharmacological Applications and Mechanisms
Anticancer Activity
Pyrazole-piperidine hybrids are prominent in oncology research. The patent EP3066090A1 discloses derivatives such as 6-fluoro-3-[1-(2-piperazin-1-ylethyl)pyrazol-4-yl]-1H-indole (PubChem CID: 145909470 analog) as inhibitors of protein kinases involved in tumor proliferation . These compounds target ATP-binding sites in kinases like BRAF and EGFR, disrupting signal transduction pathways. Fluorine’s role in enhancing membrane permeability and metabolic stability is critical to their efficacy .
Table 2: Representative Pyrazole-Piperidine Derivatives and Targets
Compound | Biological Target | IC₅₀ (nM) | Source |
---|---|---|---|
6-Fluoro-3-(1-phenylpyrazol-4-yl)indole | BRAF V600E kinase | 12 | EP3066090A1 |
4-(4-Fluoro-pyrazol-3-yl)piperidine | EGFR tyrosine kinase | 45 | EP3066090A1 |
Central Nervous System (CNS) Modulation
Piperidine derivatives are known to cross the blood-brain barrier, making them candidates for neurodegenerative disease therapeutics. The compound’s amine group facilitates interactions with serotonin and dopamine receptors, though specific binding affinities for 4-(4-fluoro-1-phenylpyrazol-3-yl)piperidine hydrochloride remain uncharacterized in public datasets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume